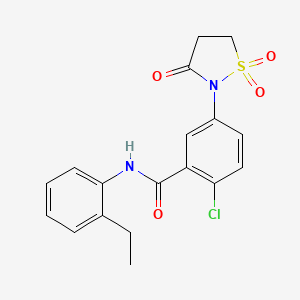

2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a 2-ethylphenyl substituent on the amide nitrogen and a 1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl group at the para position of the benzamide core. The thiazolidinone ring with three sulfonyl oxygen atoms (1,1,3-trioxo) confers unique electronic and steric properties, which may enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c1-2-12-5-3-4-6-16(12)20-18(23)14-11-13(7-8-15(14)19)21-17(22)9-10-26(21,24)25/h3-8,11H,2,9-10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOJDQBDTQWMNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzamide Core: This can be achieved by reacting 2-chlorobenzoic acid with 2-ethylphenylamine under acidic or basic conditions to form the benzamide core.

Introduction of the Thiazolidinone Ring: The benzamide core can then be reacted with a thiazolidinone derivative under suitable conditions to introduce the 1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The chlorine atom in the benzamide core can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce new functional groups into the benzamide core.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other biomolecules to exert their effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives with Heterocyclic Modifications

2.1.1. Thiazolidinone-Based Analogues

- N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide (): This compound shares a thiazolidinone ring but replaces the trioxo group with a dioxo system. The benzo[1,3]dioxole substituent introduces rigidity and lipophilicity, which may improve membrane permeability compared to the target compound’s 2-ethylphenyl group.

- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide (): The conjugated dioxothiazolidinone system here enhances planarity, favoring π-π stacking interactions. However, the lack of a trioxo group and the presence of a methylene bridge reduce steric bulk compared to the target compound, possibly altering selectivity in enzyme inhibition .

Thiazole/Thiadiazole Analogues

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Replacing the thiazolidinone with a thiazole ring simplifies the heterocyclic system, reducing synthetic complexity. The difluoro substituents enhance metabolic stability but may limit hydrogen-bonding interactions. The target compound’s trioxo-thiazolidinone group offers a larger surface area for target engagement .

- 3-Chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide (): The thiadiazole ring here introduces an additional nitrogen atom, increasing polarity. The methyl group at position 2 and oxo group at position 3 create a compact structure, contrasting with the target compound’s extended trioxo-thiazolidinone moiety. This may result in divergent pharmacokinetic profiles .

Substituent Variations on the Benzamide Core

Halogen and Aryl Modifications

- 2-Chloro-N-(4-methoxyphenyl)-5-(N-benzylsulfamoyl)benzamide () :

The sulfamoyl group increases acidity, which may enhance solubility but reduce blood-brain barrier penetration. The 4-methoxyphenyl group is less lipophilic than the target compound’s 2-ethylphenyl substituent, affecting distribution patterns .

Complex Heterocyclic Systems

- 2-Chloro-N-(1-cyanocyclopropyl)-5-[2'-methyl-5'-(pentafluoroethyl)-4'-(trifluoromethyl)-2'H-[1,3'-bipyrazol]-4-yl]benzamide (): The bipyrazolyl and pentafluoroethyl groups create extreme hydrophobicity, likely favoring targets in lipid-rich environments. The cyanocyclopropyl group introduces strain, which could enhance binding kinetics but complicate synthesis compared to the target compound’s simpler ethylphenyl group .

Enzyme Inhibition Profiles

- h-NTPDases Inhibition (): Sulfamoyl benzamides (e.g., 2-chloro-N-(4-methoxyphenyl) derivatives) exhibit sub-micromolar IC₅₀ values against h-NTPDases. The target compound’s trioxo-thiazolidinone group may similarly engage polar active sites but with distinct steric constraints .

- Antidiabetic Activity (Indirect Evidence): Thiazolidinones are known PPARγ agonists (e.g., ’s benzoxazole derivatives). The target compound’s trioxo group could modulate PPARγ affinity, though direct data are lacking .

Physicochemical Properties

Biological Activity

The compound 2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a thiazolidine derivative that has gained attention in recent years due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can be represented as follows:

- IUPAC Name : 2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

- Molecular Formula : C16H16ClN3O3S

- Molecular Weight : 367.83 g/mol

This compound features a thiazolidine core structure which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolidine derivatives. For instance, compounds similar to 2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies using MTS cytotoxicity assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that thiazolidine derivatives exhibit varying degrees of cytotoxicity:

| Compound | A549 IC50 (µM) | HCC827 IC50 (µM) | NCI-H358 IC50 (µM) |

|---|---|---|---|

| Compound A | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |

| Compound B | 4.01 ± 0.95 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Target Compound | TBD | TBD | TBD |

These results indicate that modifications in the thiazolidine structure can significantly influence the compound's effectiveness against specific cancer types.

Antimicrobial Activity

The antimicrobial properties of thiazolidine derivatives have also been explored extensively. Compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing

Antimicrobial activity was evaluated using broth microdilution methods against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized below:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | TBD |

| Staphylococcus aureus | TBD |

The proposed mechanisms through which thiazolidine derivatives exert their biological effects include:

- DNA Binding : Many thiazolidine compounds demonstrate a high affinity for DNA binding sites, particularly within the minor groove of AT-rich regions.

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of thiazolidines and their biological activity is crucial for the development of more effective compounds. The presence of specific functional groups such as halogens or electron-withdrawing groups can significantly enhance their cytotoxic effects.

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide, and what key reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step protocols, including:

- Step 1: Formation of the thiazolidinone ring via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .

- Step 2: Coupling the thiazolidinone moiety to the benzamide core using amide bond-forming reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .

- Step 3: Introducing the 2-ethylphenyl group via nucleophilic aromatic substitution, requiring precise temperature control (60–80°C) and catalysts like Pd(PPh₃)₄ for cross-coupling reactions .

Critical Conditions: Solvent polarity (DMF enhances solubility of intermediates), pH (acidic for cyclization), and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., chlorine at position 2, ethylphenyl at N-position). Aromatic proton splitting patterns distinguish ortho/para substitution .

- HPLC-MS: Reverse-phase C18 columns (ACN/water gradient) with UV detection (λ = 254 nm) assess purity (>95%). MS (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 433.2) .

- X-ray Crystallography: Resolves stereochemical ambiguities, such as the planarity of the thiazolidinone ring and hydrogen-bonding networks (e.g., N–H···O interactions) .

Basic: What structural features of this compound suggest potential biological activity?

Answer:

- Thiazolidinone Core: The 1,1,3-trioxo group enhances electrophilicity, enabling covalent interactions with cysteine residues in enzymes (e.g., PFOR inhibitors) .

- Chlorobenzamide Moiety: The electron-withdrawing chlorine atom stabilizes aromatic π-stacking with protein hydrophobic pockets .

- 2-Ethylphenyl Group: Hydrophobic interactions with receptor subpockets (e.g., kinase ATP-binding sites) improve binding affinity .

Advanced: How can researchers optimize regioselectivity during the introduction of the 2-ethylphenyl group to avoid byproducts?

Answer:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while non-polar solvents (toluene) may promote undesired Friedel-Crafts alkylation .

- Catalyst Selection: Pd-based catalysts (e.g., Pd(OAc)₂ with P(o-tol)₃) improve cross-coupling efficiency over Cu-mediated methods, reducing diaryl ether byproducts .

- Temperature Gradients: Stepwise heating (40°C → 80°C) minimizes premature dehalogenation of the benzamide precursor .

Advanced: What strategies resolve discrepancies in reported biological activity data (e.g., IC₅₀ variability) across studies?

Answer:

- Assay Standardization: Use positive controls (e.g., known kinase inhibitors) and normalize data to cell viability assays (MTT/XTT) to account for cytotoxicity .

- Structural Validation: Re-examine batch purity via HPLC and confirm stereochemistry (e.g., NOESY for spatial proximity of substituents) .

- Computational Docking: Compare binding poses in homology models (e.g., CYP450 isoforms) to identify off-target interactions that may explain variability .

Advanced: How can crystallographic data clarify hydrogen-bonding patterns critical for enzyme inhibition?

Answer:

- Intermolecular Interactions: X-ray structures reveal key hydrogen bonds (e.g., N–H···O=C between the thiazolidinone and catalytic serine in hydrolases) .

- Conformational Flexibility: Compare crystal structures with DFT-optimized geometries to identify rigid vs. flexible regions influencing binding .

- Water Network Analysis: Locate conserved water molecules mediating protein-ligand interactions (e.g., bridging via O3 of the trioxo group) .

Advanced: What computational methods predict metabolic stability of this compound in preclinical studies?

Answer:

- ADMET Prediction: Use QSAR models (e.g., SwissADME) to estimate CYP450 metabolism sites, focusing on oxidative dechlorination or thiazolidinone ring opening .

- MD Simulations: Analyze free-energy landscapes (MM-GBSA) to identify labile bonds (e.g., amide hydrolysis) under physiological pH (7.4) .

- Metabolite Identification: LC-HRMS/MS coupled with in silico fragmentation tools (e.g., CFM-ID) predicts major Phase I/II metabolites .

Advanced: How does pH influence the stability of the 1,1,3-trioxo-thiazolidinone moiety in aqueous buffers?

Answer:

- Acidic Conditions (pH < 4): Protonation of the sulfonyl group increases electrophilicity, accelerating ring-opening hydrolysis. Stabilize with citrate buffers .

- Neutral/Basic Conditions (pH 7–9): Deprotonation of the amide nitrogen reduces resonance stabilization, promoting degradation. Use non-nucleophilic buffers (HEPES) .

- Accelerated Stability Testing: Monitor degradation kinetics via UPLC at 40°C/75% RH, identifying Arrhenius parameters for shelf-life extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.